molecular formula C13H20N6O2S B2878588 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-methylacetamide CAS No. 1013788-11-8

2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-methylacetamide

Cat. No.: B2878588
CAS No.: 1013788-11-8
M. Wt: 324.4
InChI Key: DIAXFAFZLKEFDJ-UHFFFAOYSA-N
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Description

The compound 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-methylacetamide is a hybrid heterocyclic molecule combining pyrazole and 1,2,4-triazole moieties. Its structure features a 3-ethoxy-1-ethyl-substituted pyrazole ring fused to a 4-methyl-1,2,4-triazole core, with a thioether-linked N-methylacetamide group. This design leverages the pharmacological versatility of both triazoles (noted for antimicrobial, anti-inflammatory, and anticancer properties) and pyrazoles (known for agrochemical and medicinal applications) .

Properties

IUPAC Name

2-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O2S/c1-5-19-7-9(12(17-19)21-6-2)11-15-16-13(18(11)4)22-8-10(20)14-3/h7H,5-6,8H2,1-4H3,(H,14,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAXFAFZLKEFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C2=NN=C(N2C)SCC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-methylacetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with ethyl acetoacetate and hydrazine hydrate to form 3-ethoxy-1-ethyl-1H-pyrazole.

    Triazole Formation: Reacting the pyrazole derivative with thiosemicarbazide under acidic conditions to form the triazole ring.

    Thioether Formation: The triazole compound is then reacted with methyl bromoacetate to introduce the thioether linkage.

    Final Acetamide Formation: The intermediate is then treated with methylamine to form the final acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or double bonds within the pyrazole or triazole rings.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the methyl group attached to the nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrazole or triazole derivatives.

    Substitution: Various substituted pyrazole or triazole compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. The pyrazole and triazole rings are known to interact with various biological targets, making this compound a candidate for drug discovery.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, antimicrobial, or anticancer properties, depending on their specific molecular modifications.

Industry

In industry, this compound can be used in the development of agrochemicals, such as herbicides or fungicides, due to its ability to interfere with biological pathways in plants and fungi.

Mechanism of Action

The mechanism of action of 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-methylacetamide involves its interaction with specific molecular targets. The pyrazole and triazole rings can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt normal cellular processes, leading to the compound’s biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

Compound Name / ID Core Structure Key Substituents Melting Point (°C) UV-Vis λ_max (nm) Notable Properties Source
Target Compound Pyrazole-1,2,4-triazole 3-ethoxy-1-ethyl-pyrazole, 4-methyl-triazole N/A N/A Hypothesized bioactivity
N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamides Pyrazole-1,2,4-triazole 5-methyl-pyrazole, 4-phenyl-triazole N/A N/A High-yield synthesis, docking studies
2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamides 1,2,4-triazole 3-bromophenyl, methyl-triazole N/A 295–298 Nonlinear optical properties
5t–5x (benzimidazole-triazole hybrids) Benzimidazole-1,2,4-triazole Chloro/fluoro-benzimidazole, methyl-triazole N/A N/A Anticandidal activity
4-((5-(decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine 1,2,4-triazole Decylthio, morpholine N/A N/A Antifungal, antimicrobial

Physicochemical and Spectral Properties

  • UV-Vis Absorption : Bromophenyl-triazole derivatives (e.g., 7a–7c ) exhibit λ_max ~295–298 nm, suggesting conjugation similar to the target compound .
  • NMR and MS : Analogs in and show characteristic peaks for triazole-thioether linkages (δ ~3.5–4.5 ppm for SCH2) and pyrazole protons (δ ~6.5–8.0 ppm) .

Biological Activity

The compound 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-methylacetamide is a novel derivative that has garnered interest due to its potential biological activities. This article reviews the biological properties, synthesis methods, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a pyrazole moiety and a triazole ring, which are known for their diverse biological activities. The molecular formula is C13H18N4OSC_{13}H_{18}N_4OS, and its structure can be represented as follows:

Structure 2 5 3 ethoxy 1 ethyl 1H pyrazol 4 yl 4 methyl 4H 1 2 4 triazol 3 yl thio N methylacetamide\text{Structure }2-\text{ 5 3 ethoxy 1 ethyl 1H pyrazol 4 yl 4 methyl 4H 1 2 4 triazol 3 yl thio N methylacetamide}

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following general synthetic pathway can be outlined:

  • Preparation of the Pyrazole Derivative : Reacting ethyl hydrazine with appropriate carbonyl compounds to form the pyrazole.
  • Formation of the Triazole Ring : Utilizing cyclization reactions involving thioketones or thioamides.
  • Final Coupling Reaction : The pyrazole and triazole intermediates are then coupled with N-methylacetamide to yield the final product.

Antimicrobial Activity

Research has indicated that derivatives containing both pyrazole and triazole moieties exhibit significant antimicrobial properties. For instance, compounds similar to 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-methylacetamide have shown effectiveness against various bacterial strains, including:

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

These results suggest that the compound may act by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Properties

Several studies have documented the anticancer potential of triazole-containing compounds. For example, derivatives similar to our compound have been tested against various cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). Key findings include:

Cell Line IC50 Value (µM) Mechanism of Action
MDA-MB-23110Induction of apoptosis via caspase activation
HCT1168Inhibition of cell proliferation

The mechanisms often involve the modulation of apoptotic pathways and cell cycle arrest.

Anti-inflammatory Effects

Compounds with similar structures have also been evaluated for anti-inflammatory properties. In vitro studies demonstrated that they can significantly reduce pro-inflammatory cytokine production in activated macrophages.

Case Studies

A notable study published in Journal of Medicinal Chemistry explored a series of triazole derivatives for their biological activities. Among them, a compound structurally similar to 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-methylacetamide exhibited promising results in reducing tumor growth in xenograft models.

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